(2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid
Description
Properties
IUPAC Name |
(E)-3-[2-(N-acetylanilino)-1,3-thiazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-10(17)16(12-5-3-2-4-6-12)14-15-11(9-20-14)7-8-13(18)19/h2-9H,1H3,(H,18,19)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMIOQNPRCYJKR-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acetylation of the Phenyl Group: The phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety is introduced through a Knoevenagel condensation reaction between the thiazole derivative and malonic acid in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of (2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with thiazole rings exhibit significant anticancer properties. (2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid has been studied for its potential to inhibit cancer cell proliferation. For instance, derivatives of thiazole have demonstrated cytotoxic effects against prostate cancer and melanoma cells. The structural modifications in this compound may enhance its efficacy against various cancer types by targeting specific pathways involved in tumor growth and survival .
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activities. Preliminary studies suggest that (2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid may possess antibacterial properties, making it a candidate for further investigation in the development of new antimicrobial agents. The presence of the acetyl(phenyl)amino group is believed to contribute to its biological activity against pathogenic bacteria .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research has highlighted that thiazole-containing compounds can inhibit enzymes involved in various biological processes, including those linked to inflammation and cancer progression. This property could be exploited for developing therapeutic agents targeting specific enzyme pathways .
Antioxidant Activity
Some studies indicate that compounds similar to (2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid exhibit antioxidant properties. This activity is crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular diseases. The antioxidant capacity may stem from the phenolic components within the structure .
Synthetic Utility
Synthesis of Novel Compounds
The synthesis of (2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid can serve as a precursor for creating novel derivatives with enhanced biological activities. Researchers have utilized similar synthetic routes to develop a range of thiazole derivatives that exhibit improved pharmacological profiles .
Mechanism of Action
The mechanism of action of (2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biochemical pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
The biological and physicochemical properties of thiazole derivatives are highly substituent-dependent. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods (e.g., XLogP3).
Key Observations:
Lipophilicity :
- The trifluoromethyl analog exhibits the highest LogP (~3.2), favoring lipid bilayer penetration.
- The thiophene-containing compound has lower LogP (~1.9), suggesting better aqueous solubility.
Thiophene’s electron-rich system may facilitate charge-transfer interactions.
Acidity :
- Acrylic acid derivatives (target compound, ) are more acidic (pKa ~4–5) than acetic acid analogs (pKa ~4.7) , impacting ionization and bioavailability.
Hypothesized Targets:
- Enzyme inhibition: The acetyl(phenyl)amino group could mimic acylated substrates in enzymes like cyclooxygenase or kinases.
- Antimicrobial activity : Thiazole-acrylic acid hybrids may disrupt bacterial cell wall synthesis, analogous to cephalosporins .
Biological Activity
The compound (2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of (2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid can be represented as follows:
- Molecular Formula : C14H12N2O3S
- Molecular Weight : 288.32 g/mol
- IUPAC Name : (2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}prop-2-enoic acid
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antitumor Activity : Studies have shown that thiazole derivatives can inhibit tumor growth through various pathways, including the regulation of lipid metabolism and apoptosis in cancer cells .
- Antimicrobial Properties : The thiazole ring is known for its antimicrobial efficacy. Compounds with this structure have demonstrated activity against a range of bacterial strains, making them potential candidates for antibiotic development .
- Anti-inflammatory Effects : Preliminary studies suggest that (2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways .
Case Studies and Experimental Data
Several studies have explored the biological activities of (2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid:
Q & A
Basic: What are the recommended synthetic routes for (2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid, and how can reaction conditions be optimized to maximize yield?
Methodological Answer:
The synthesis typically involves multi-step processes:
Thiazole Core Formation : React acetylated phenylamine derivatives with thiourea or α-halo ketones under reflux conditions in solvents like ethanol or acetonitrile to form the thiazole ring .
Acrylic Acid Conjugation : Introduce the acrylic acid moiety via Knoevenagel condensation using malonic acid or its derivatives, catalyzed by piperidine or pyridine at controlled temperatures (60–80°C) .
Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reactions via TLC or HPLC to isolate intermediates .
Yield Enhancement : Adjust pH (6–7) during condensation, employ Lewis acids (e.g., ZnCl₂) to accelerate thiazole cyclization, and purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and acryloyl group (δ 5.8–6.5 ppm for vinyl protons) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 331.08) and fragmentation patterns .
- FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1540–1560 cm⁻¹ (C=N thiazole) confirm functional groups .
- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) and UV detection at 254 nm .
Advanced: How can researchers investigate the compound's potential as an enzyme inhibitor, particularly in targeting bacterial penicillin-binding proteins (PBPs) or tyrosine phosphatases?
Methodological Answer:
- Enzyme Inhibition Assays :
- PBP Binding : Use competitive binding assays with fluorescent penicillin derivatives (e.g., Bocillin FL) and measure IC₅₀ values via fluorescence quenching .
- Tyrosine Phosphatase Inhibition : Conduct colorimetric assays (pNPP substrate) and compare inhibition kinetics with known inhibitors (e.g., orthovanadate) .
- Structural Analysis : Co-crystallize the compound with target enzymes (e.g., PBP3SAL) for X-ray diffraction studies to identify binding interactions .
Advanced: What computational strategies are employed to predict the binding affinity and interaction mechanisms with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the thiazole-acrylic acid scaffold and active sites (e.g., PBP3SAL’s catalytic serine) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond dynamics .
- QSAR Modeling : Train models on thiazole derivatives’ IC₅₀ data to predict activity against novel targets .
Advanced: How should contradictory results in biological activity data be systematically addressed to validate experimental findings?
Methodological Answer:
- Orthogonal Assays : Confirm PBP inhibition via both fluorescent binding assays and β-lactamase-coupled hydrolysis tests .
- Condition Variability : Test activity across pH (5.5–7.5) and temperature (25–37°C) ranges to identify stability thresholds .
- Replicate Studies : Perform triplicate experiments with independent synthetic batches to rule out batch-specific impurities .
Basic: What are the key considerations for maintaining compound stability during storage and experimental handling?
Methodological Answer:
- Storage : Store at –20°C under argon in amber vials to prevent photodegradation and oxidation .
- Solubility : Use DMSO for stock solutions (10 mM) and dilute in PBS (pH 7.4) for biological assays; avoid prolonged exposure to aqueous buffers >4 hours .
Advanced: What methodologies are recommended for studying the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability?
Methodological Answer:
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS over 60 minutes .
- Caco-2 Permeability : Measure apical-to-basolateral transport in vitro; calculate apparent permeability (Papp) to predict oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
